N-(tert-butyl)-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide
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Overview
Description
N-(tert-butyl)-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxyethylamino group, and a phenoxyacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(tert-butyl)-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites, while the phenoxyacetamide moiety can interact with hydrophobic pockets, leading to inhibition or modulation of the target’s activity .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyldiethanolamine: Similar in structure but with two hydroxyethyl groups.
N-Boc-ethanolamine: Contains a tert-butoxycarbonyl group instead of a tert-butyl group.
2-tert-Butyl-4-methylphenol: Lacks the hydroxyethylamino and phenoxyacetamide groups
Uniqueness
N-(tert-butyl)-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H24N2O3 |
---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
N-tert-butyl-2-[4-[(2-hydroxyethylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)17-14(19)11-20-13-6-4-12(5-7-13)10-16-8-9-18/h4-7,16,18H,8-11H2,1-3H3,(H,17,19) |
InChI Key |
GXZYAWXMHODRPE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCCO |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCCO |
Origin of Product |
United States |
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